3-chloro-N-[(dimethylamino)methylene]-5-(trifluoromethyl)-2-pyridinecarboxamide
Overview
Description
3-Chloro-N-[(dimethylamino)methylene]-5-(trifluoromethyl)-2-pyridinecarboxamide (CNTPC) is a synthetic compound that has been studied extensively in recent years as a potential therapeutic agent. CNTPC has a wide range of applications in scientific research due to its unique molecular structure and properties. In
Scientific Research Applications
Chemical Structure and Properties
The compound is examined for its chemical structure and interactions. For instance, in the fungicide fluazinam, the angle between the pyridine and benzene ring planes is a focus of study (Youngeun Jeon et al., 2013). This structural analysis provides insights into the compound's behavior in various applications.
Synthetic Transformations
Research explores transformations involving similar compounds. A study on diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate demonstrates how it transforms under different treatments, hinting at versatile uses in chemical synthesis (Silvo Zupančič et al., 2009). Such transformations are pivotal in creating derivatives for various research purposes.
Reaction Mechanisms
Investigations into reaction mechanisms of related compounds provide a deeper understanding of their reactivity. For instance, the reaction of malononitrile with dimethylformamide and phosphorus oxychloride yielding different derivatives offers insights into possible applications in synthetic chemistry (M. Mittelbach & H. Junek, 1982).
Reactions with Nucleophiles
Studies explore how similar compounds react with nucleophiles. For example, the alcoholysis of trifluoromethyl groups attached to the pyridine ring reveals significant chemical behavior that could be relevant in various scientific applications (X. Qian & Shuyou Liu, 1996).
Biological Activities
Research also investigates the biological activities of related compounds. For instance, the study of biologically active thiophene-3-carboxamide derivatives, which show antibacterial and antifungal activities, indicates potential pharmaceutical applications (Vasu et al., 2003).
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the catalytic protodeboronation of pinacol boronic esters .
Mode of Action
The compound is involved in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound is part of a biochemical pathway that involves the protodeboronation of alkyl boronic esters . This pathway is significant in organic synthesis, particularly in the functionalizing deboronation of alkyl boronic esters .
Result of Action
The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation . This transformation is valuable in organic synthesis, and it has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
properties
IUPAC Name |
3-chloro-N-(dimethylaminomethylidene)-5-(trifluoromethyl)pyridine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N3O/c1-17(2)5-16-9(18)8-7(11)3-6(4-15-8)10(12,13)14/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUVKKOPQGAKDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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